(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol
Description
Properties
CAS No. |
179249-16-2 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI Key |
JZJFKHHTWIWOOH-VIFPVBQESA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)O |
Isomeric SMILES |
C#C[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)O |
Synonyms |
Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Alkyne Condensation
The most straightforward method involves the nucleophilic addition of a terminal alkyne to 4-fluorobenzaldehyde. Propargyl alcohol derivatives react with the aldehyde under basic conditions, typically using potassium carbonate or sodium hydroxide in refluxing toluene.
Procedure :
-
Reagents : 4-Fluorobenzaldehyde (1.0 equiv), propargyl alcohol (1.2 equiv), K₂CO₃ (2.0 equiv), toluene.
-
Conditions : Reflux at 110°C for 12–16 hours.
-
Work-up : Extraction with ethyl acetate, followed by silica gel chromatography (hexane:Et₂O = 4:1).
Outcome :
-
Yield : 65–72%
-
Limitation : Racemic mixture formation, necessitating subsequent chiral resolution.
Zinc-Carbenoid-Mediated Cyclopropanation
Adapted from fluorocyclopropane synthesis, this method leverages zinc carbenoids to generate stereocontrolled intermediates. The protocol involves reacting ethyl dibromofluoroacetate with 4-fluorobenzaldehyde in the presence of Et₂Zn and triphenylphosphine.
Procedure :
-
Reagents : Ethyl dibromofluoroacetate (2.0 equiv), 4-fluorobenzaldehyde (1.0 equiv), Et₂Zn (4.0 equiv), PPh₃ (4.0 equiv), THF.
-
Conditions : Stir at room temperature for 30 minutes, followed by aldehyde addition and 12-hour reaction.
-
Work-up : Quench with EtOH, extract with Et₂O, and purify via gradient elution (hexane:Et₂O).
Outcome :
-
Yield : 58–64%
-
Stereoselectivity : Moderate ee (up to 55%) due to competing pathways.
Catalytic Asymmetric Synthesis
Chiral Palladium Catalysis
Palladium complexes with bisphosphine ligands (e.g., BINAP) enable asymmetric transfer hydrogenation of ketone precursors. For example, 1-(4-fluorophenyl)prop-2-yn-1-one is reduced to the (S)-alcohol using a Pd/(R)-BINAP system.
Procedure :
-
Reagents : 1-(4-Fluorophenyl)prop-2-yn-1-one (1.0 equiv), HCO₂H/Et₃N (5:2), Pd(OAc)₂ (2 mol%), (R)-BINAP (4 mol%).
-
Conditions : 40°C, 24 hours under N₂.
-
Work-up : Neutralization with HCl, extraction, and chromatography.
Outcome :
-
Yield : 82%
-
Enantiomeric Excess : 92% ee (S)
-
Advantage : High stereocontrol without racemization.
Organocatalytic Enantioselective Aldol Reaction
Proline-derived catalysts promote asymmetric aldol reactions between 4-fluorobenzaldehyde and protected propargyl aldehydes.
Procedure :
-
Reagents : 4-Fluorobenzaldehyde (1.0 equiv), tert-butyl propiolaldehyde (1.1 equiv), L-proline (10 mol%), DMSO.
-
Conditions : Stir at –20°C for 48 hours.
-
Work-up : Acidic hydrolysis, extraction, and recrystallization.
Outcome :
-
Yield : 75%
-
Enantiomeric Excess : 88% ee (S)
Industrial-Scale Production
Continuous-Flow Hydrogenation
Large-scale synthesis employs continuous-flow reactors with heterogeneous catalysts (e.g., Pt/Al₂O₃) for efficient alkyne reduction.
Procedure :
-
Reagents : 1-(4-Fluorophenyl)prop-2-yn-1-one (neat), H₂ (50 bar), Pt/Al₂O₃ (5 wt%).
-
Conditions : 80°C, residence time 2 minutes.
-
Work-up : In-line separation and distillation.
Outcome :
-
Yield : 90%
-
Throughput : 1.2 kg/h
-
Cost Efficiency : 30% lower than batch methods.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-alcohol intact.
Procedure :
-
Reagents : Racemic alcohol (1.0 equiv), vinyl acetate (2.0 equiv), Candida antarctica lipase B (CAL-B).
-
Conditions : 30°C, 24 hours.
-
Work-up : Filtration and chromatography.
Outcome :
-
Yield : 45% (S-alcohol)
-
Enantiomeric Excess : >99% ee
Recent Advances in Enantioselective Preparation
Photoredox Catalysis
Visible-light-induced reactions using Ru(bpy)₃²⁺ enable redox-neutral coupling between 4-fluorophenylacetylenes and formaldehyde.
Procedure :
-
Reagents : 4-Fluorophenylacetylene (1.0 equiv), HCHO (1.5 equiv), Ru(bpy)₃Cl₂ (2 mol%), blue LEDs.
-
Conditions : 25°C, 6 hours.
-
Work-up : Solvent evaporation and chromatography.
Outcome :
-
Yield : 78%
-
Enantiomeric Excess : 85% ee (S)
Dual Catalysis (Organocatalyst + Metal)
Combining proline derivatives with Cu(I)-bisoxazoline complexes enhances stereocontrol in three-component reactions.
Procedure :
-
Reagents : 4-Fluorobenzaldehyde, trimethylsilylacetylene, H₂O, L-proline (10 mol%), Cu(OTf)₂ (5 mol%).
-
Conditions : –15°C, 36 hours.
-
Work-up : Desilylation with TBAF, extraction.
Outcome :
-
Yield : 70%
-
Enantiomeric Excess : 94% ee (S)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Aldehyde-Alkyne | 65–72 | 0 | Moderate | 120 |
| Zinc-Carbenoid | 58–64 | 55 | Low | 180 |
| Pd/BINAP | 82 | 92 | High | 250 |
| Continuous-Flow | 90 | 99 | Very High | 90 |
| Photoredox | 78 | 85 | Moderate | 200 |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects and Molecular Features
The table below compares key structural attributes of (1S)-1-(4-fluorophenyl)prop-2-yn-1-ol with similar fluorinated compounds:
Key Observations :
- Electronic Effects: Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to non-halogenated analogs.
- Lipophilicity : The bis(4-fluorophenyl) analog (C₁₅H₁₃F₂O) exhibits higher logP (~3.5 estimated) than the target compound (logP ~1.8), favoring membrane permeability but possibly reducing solubility .
- Reactivity : The propargyl alcohol’s alkyne group enables click chemistry, distinguishing it from saturated alcohols like (S)-1,1-bis(4-fluorophenyl)propan-2-ol .
Crystallographic and Conformational Properties
- This compound: No direct crystallographic data is provided in the evidence, but analogous fluorophenyl compounds (e.g., ) crystallize in triclinic P 1 symmetry with planar molecular conformations. The propargyl group may introduce torsional strain, affecting packing efficiency .
- Isostructural Thiazole Derivatives () : Fluorophenyl groups in compounds 4 and 5 adopt perpendicular orientations relative to the core structure, suggesting flexibility in π-π stacking interactions. This contrasts with rigid propargyl systems .
Q & A
Q. What are the recommended synthetic routes for (1S)-1-(4-fluorophenyl)prop-2-yn-1-ol, and how do stereochemical outcomes vary under different conditions?
The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a propargyl ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield the desired (S)-configuration. Reaction conditions such as solvent polarity, temperature, and catalyst loading significantly influence stereoselectivity. Kinetic studies comparing protic vs. aprotic solvents (e.g., ethanol vs. THF) reveal differences in enantiomeric excess (ee) due to hydrogen-bonding interactions .
Q. How can the physical and chemical properties of this compound be characterized for research applications?
Key characterization methods include:
- Chiral HPLC or polarimetry to confirm enantiopurity.
- FT-IR and NMR spectroscopy to identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹ in IR; fluorophenyl aromatic signals in ¹H/¹³C NMR).
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly under inert vs. oxidative atmospheres .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to limited toxicological data, adhere to:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Storage : Under inert gas (argon) at 2–8°C to prevent degradation or unintended reactions .
Advanced Research Questions
Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic addition or cycloaddition reactions?
The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilicity at the propargyl alcohol’s α-carbon, facilitating nucleophilic attacks (e.g., Grignard additions). In cycloadditions, the alkyne moiety participates in Huisgen or Pauson-Khand reactions, with regioselectivity modulated by fluorine’s inductive effects. Computational studies (DFT) suggest fluorine stabilizes transition states via resonance effects .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Conflicting stability reports may arise from:
Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., enzymes or receptors)?
Employ:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.
- Molecular docking simulations to predict interactions with fluorophenyl-binding pockets (e.g., cytochrome P450 isoforms). Preliminary analogs show inhibitory potential against microbial enzymes, suggesting a scaffold for antimicrobial studies .
Q. What methodologies optimize the enantiomeric purity of this compound during scale-up synthesis?
- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in-situ racemization of undesired enantiomers.
- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to enhance ee ≥99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
